molecular formula C5H3Cl2N3O B3013070 4,6-Dichloropyridazine-3-carboxamide CAS No. 1609394-50-4

4,6-Dichloropyridazine-3-carboxamide

Cat. No.: B3013070
CAS No.: 1609394-50-4
M. Wt: 192
InChI Key: WNBGORVZSVADSD-UHFFFAOYSA-N
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Description

4,6-Dichloropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C5H3Cl2N3O and its molecular weight is 192. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Evaluation

4,6-Dichloropyridazine-3-carboxamide derivatives have been synthesized and evaluated for their biological activities. For instance, Heinisch et al. (1996) synthesized pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to HIV reverse transcriptase inhibitors like nevirapine, and evaluated their inhibitory potency against human immunodeficiency virus type 1 (Heinisch et al., 1996).

Antimycobacterial Agents

Further research by Heinisch et al. (2000) involved creating tri- and tetracyclic compounds from substituted 3,6‐dichloropyridazine‐4‐carboxamides, which were screened for their antimycobacterial properties (Heinisch et al., 2000).

Application in Dyeing Polyester Fibers

Khalifa et al. (2015) explored the use of this compound derivatives in the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridazine derivatives for dyeing polyester fabrics. They also investigated the color characteristics, fastness properties, and biological activities like antioxidant and antimicrobial effects of these compounds (Khalifa et al., 2015).

Inhibition of Interleukin-1β Converting Enzyme

Dolle et al. (1997) synthesized 3-chloro-4-carboxamido-6-arylpyridazines, a novel class of interleukin-1β converting enzyme (ICE) inhibitors. They investigated the structure-activity relationship and proposed a mechanism for irreversible inactivation by these compounds (Dolle et al., 1997).

Antimicrobial Activity

Research by Al-Omar and Amr (2010) involved the synthesis of Schiff bases derived from pyridine-2,6-carboxamide, which were evaluated for their bactericidal and fungicidal activities, showing significant antimicrobial activity (Al-Omar & Amr, 2010).

Properties

IUPAC Name

4,6-dichloropyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-2-1-3(7)9-10-4(2)5(8)11/h1H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGORVZSVADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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